1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
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Overview
Description
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H16N2 It is characterized by a cyclobutyl group attached to a methanamine moiety, with a 5-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The 5-methylpyridin-2-yl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Attachment of the Methanamine Group:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine
- 1-[1-(5-methylpyridin-2-yl)cyclopentyl]methanamine
- 1-[1-(5-methylpyridin-2-yl)cyclohexyl]methanamine
Uniqueness
1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
IUPAC Name |
[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYTXEWBBXUBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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